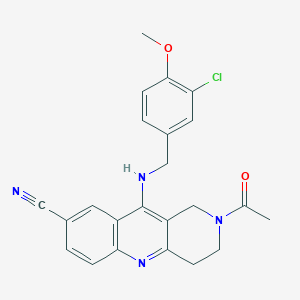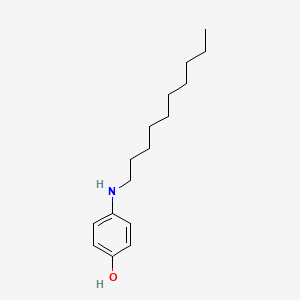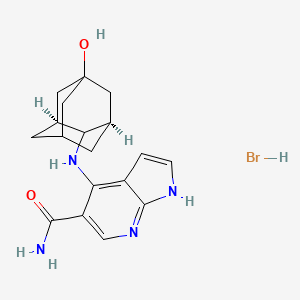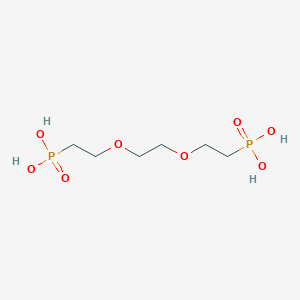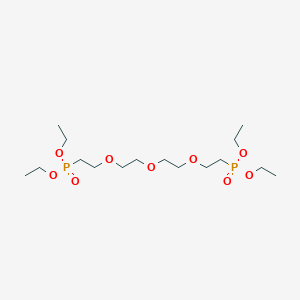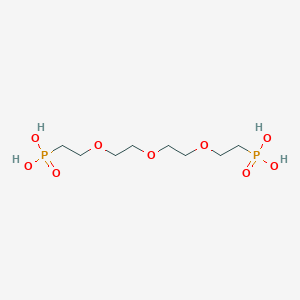![molecular formula C19H17F3N8 B609955 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine CAS No. 1394033-54-5](/img/structure/B609955.png)
4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine
Overview
Description
PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has shown promise in preclinical studies for its potential therapeutic effects on cognitive impairment associated with schizophrenia and other neurological disorders .
Mechanism of Action
Target of Action
PF-05180999 is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A) . PDE2A is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are key secondary messengers in cells .
Mode of Action
PF-05180999 interacts with its target, PDE2A, by binding to it and inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels within cells . The elevated cGMP levels can then modulate various cellular processes by activating protein kinases and other downstream effectors .
Biochemical Pathways
The primary biochemical pathway affected by PF-05180999 is the cGMP signaling pathway. By inhibiting PDE2A, PF-05180999 prevents the breakdown of cGMP, leading to an increase in intracellular cGMP levels . This can affect various downstream processes, including the regulation of ion channels, cellular proliferation, and synaptic plasticity .
Pharmacokinetics
It is known that pf-05180999 is a small molecule, which typically allows for good absorption and distribution within the body
Result of Action
The inhibition of PDE2A by PF-05180999 leads to an increase in cGMP levels within cells . This can have various effects at the molecular and cellular level, depending on the specific cell type and the downstream effectors of cGMP in those cells. For example, in neurons, increased cGMP levels can enhance synaptic plasticity, which is crucial for learning and memory .
Biochemical Analysis
Biochemical Properties
PF-05180999 plays a significant role in biochemical reactions by inhibiting the PDE2A enzyme . This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells . By inhibiting PDE2A, PF-05180999 increases the levels of cAMP and cGMP, thereby enhancing the signaling pathways that they regulate .
Cellular Effects
PF-05180999 has been shown to have various effects on cells. It protects cells against stress hormone corticosterone insults by stimulating cAMP and cGMP signaling in hippocampal cells . This leads to increased phosphorylation of VASP at Ser239 and Ser157, cAMP response element binding protein (CREB) at Ser133, and expression of brain-derived neurotrophic factor (BDNF) .
Molecular Mechanism
The molecular mechanism of action of PF-05180999 involves its binding to the PDE2A enzyme, inhibiting its activity and leading to an increase in cAMP and cGMP levels . This results in enhanced signaling through these secondary messengers, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-05180999 has been shown to cause acute and exposure-dependent elevation in the accumulation of cGMP bulk levels in the cortex, striatum, and hippocampus . No changes were observed in cAMP and the associated downstream phospho-cAMP response element-binding protein (p-CREB) in mice .
Dosage Effects in Animal Models
In animal models, PF-05180999 has been shown to enhance long-term memory in a contextual fear conditioning model in rats at an oral dose of 0.3 mg/kg . A typical target occupancy curve could be generated by PF-05180999 at much higher doses .
Metabolic Pathways
The metabolic pathways involving PF-05180999 are primarily related to its role as a PDE2A inhibitor . By inhibiting PDE2A, it affects the metabolism of cAMP and cGMP, two important secondary messengers in cells .
Transport and Distribution
It is known that PF-05180999 has a reasonable free brain/plasma ratio in rats, suggesting that it can cross the blood-brain barrier .
Subcellular Localization
Given its role as a PDE2A inhibitor, it is likely to be localized where PDE2A is found, which includes various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: PF-05180999 is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
- Formation of the pyrazole ring.
- Introduction of the trifluoromethyl group.
- Coupling with the imidazo[5,1-f][1,2,4]triazine moiety.
- Final functionalization to obtain the desired compound .
Industrial Production Methods: Industrial production of PF-05180999 involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: PF-05180999 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl group and the pyrazole ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of PDE2A in cellular signaling pathways.
Biology: Investigated for its effects on cAMP and cGMP signaling in neuronal cells.
Medicine: Explored as a potential therapeutic agent for cognitive impairment, depression, and anxiety disorders.
Industry: Utilized in the development of new PDE2A inhibitors for pharmaceutical applications .
Comparison with Similar Compounds
PF-05180999 is unique in its high selectivity for PDE2A compared to other phosphodiesterase inhibitors. Similar compounds include:
Hcyb1: Another PDE2A inhibitor with similar neuroprotective effects.
PF-04447943: A PDE2A inhibitor with a different chemical structure but similar pharmacological profile.
TGN-020: A PDE2A inhibitor used in preclinical studies for its effects on cognitive function .
PF-05180999 stands out due to its high potency and selectivity, making it a valuable tool for studying PDE2A-related pathways and developing new therapeutic agents .
Properties
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394033-54-5 | |
| Record name | PF-05180999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05180999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05180999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


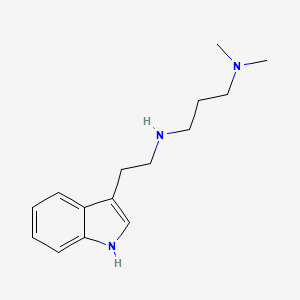
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
